D-Glucose-13C6,d7: A Comprehensive Technical Guide for Researchers
D-Glucose-13C6,d7: A Comprehensive Technical Guide for Researchers
An In-depth Examination of a Powerful Metabolic Tracer for Advanced Scientific Investigation
D-Glucose-13C6,d7 is a stable isotope-labeled form of glucose that serves as a critical tool for researchers, scientists, and drug development professionals. By replacing six carbon atoms with their heavier, non-radioactive isotope, carbon-13, and seven hydrogen atoms with deuterium, this compound allows for the precise tracing of glucose metabolism in biological systems. Its application is central to a deeper understanding of cellular bioenergetics, disease pathology, and the mechanism of action of novel therapeutics. This guide provides a detailed overview of D-Glucose-13C6,d7, its applications, and the experimental protocols necessary for its effective use.
Core Properties and Specifications
D-Glucose-13C6,d7 is a monosaccharide distinguished by its isotopic enrichment. This labeling enables its differentiation from endogenous glucose pools, making it an invaluable tracer in metabolic studies.[1] The key quantitative data and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | 13C6H5D7O6 | [2][3] |
| Molecular Weight | 193.15 g/mol | [2][4] |
| CAS Number | 201417-01-8 | |
| Chemical Purity | ≥98% | |
| Isotopic Purity (13C) | 99 atom % | |
| Isotopic Purity (D) | 97-98 atom % | |
| Appearance | White to off-white powder | |
| Melting Point | 150-152 °C | |
| Solubility | Soluble in water | |
| Storage | Store at room temperature, protected from light and moisture. |
Applications in Research and Drug Development
The primary application of D-Glucose-13C6,d7 lies in its use as a tracer in metabolic research, particularly in the fields of oncology, diabetes, and neurodegenerative diseases. By introducing this labeled glucose into cellular or animal models, researchers can track its uptake and metabolism through various biochemical pathways. This allows for the quantification of metabolic fluxes, providing a dynamic picture of cellular activity.
Key research applications include:
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Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions in a biological system. D-Glucose-13C6,d7 is a preferred tracer for these studies, as the incorporation of its labeled atoms into downstream metabolites can be precisely measured by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
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Cancer Metabolism Studies: Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Labeled glucose tracers are instrumental in studying these metabolic shifts, identifying potential therapeutic targets, and evaluating the efficacy of anti-cancer drugs that target metabolism.
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Diabetes and Obesity Research: Understanding how insulin and other hormones regulate glucose uptake and metabolism is fundamental to diabetes research. D-Glucose-13C6,d7 can be used in both preclinical and clinical settings to assess insulin sensitivity and glucose homeostasis.
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Neurobiology: The brain is highly dependent on glucose as its primary energy source. Isotope tracing studies with labeled glucose help to elucidate the metabolic pathways supporting neuronal activity and how they are perturbed in neurological disorders.
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Drug Development: In the development of new drugs, particularly those targeting metabolic pathways, D-Glucose-13C6,d7 can be used to determine the mechanism of action and to assess the on-target and off-target effects of a compound.
Experimental Protocols
The successful application of D-Glucose-13C6,d7 requires rigorous experimental design and execution. Below are detailed methodologies for key experiments utilizing this tracer.
Metabolic Flux Analysis (MFA) using Mass Spectrometry
This protocol outlines the general steps for conducting a steady-state metabolic flux analysis experiment in cell culture using D-Glucose-13C6,d7 and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
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Cell Culture and Labeling:
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Culture cells to the desired confluency in standard growth medium.
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To initiate labeling, replace the standard medium with a medium containing D-Glucose-13C6,d7 as the sole glucose source. The concentration of the labeled glucose should be similar to that of the standard medium.
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Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This duration needs to be determined empirically for each cell line and experimental condition but is typically on the order of hours.
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Metabolite Extraction:
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Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the labeling medium and immediately adding a cold solvent, such as 80% methanol pre-chilled to -80°C.
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Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
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Lyse the cells by freeze-thawing or sonication.
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Centrifuge the lysate at high speed to pellet cell debris.
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Collect the supernatant containing the polar metabolites.
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Sample Derivatization (for GC-MS):
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Dry the metabolite extract, typically using a vacuum concentrator.
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To make the metabolites volatile for GC-MS analysis, they must be derivatized. A common method is methoximation followed by silylation.
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Mass Spectrometry Analysis:
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Analyze the samples using GC-MS or LC-MS. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C and D atoms).
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Data Analysis and Flux Calculation:
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The measured mass isotopomer distributions are then used in computational models to calculate the intracellular metabolic fluxes. Software packages such as INCA or Metran are commonly used for this purpose.
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NMR-Based Metabolomics Protocol
This protocol describes the general workflow for an NMR-based metabolomics study using D-Glucose-13C6,d7.
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Cell Culture and Labeling:
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Follow the same procedure as described in the MFA protocol for cell culture and labeling with D-Glucose-13C6,d7.
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Metabolite Extraction:
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Follow the same quenching and extraction procedure as described in the MFA protocol to obtain the polar metabolite fraction.
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NMR Sample Preparation:
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Dry the metabolite extract.
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Reconstitute the dried extract in a deuterated solvent, typically deuterium oxide (D₂O), containing a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.
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Transfer the solution to an NMR tube.
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NMR Data Acquisition:
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Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
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For more detailed structural information and metabolite identification, acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).
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Data Analysis:
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Process the NMR spectra using software such as MestReNova or TopSpin. This includes Fourier transformation, phase correction, and baseline correction.
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Identify metabolites by comparing the chemical shifts and coupling constants to spectral databases (e.g., HMDB, BMRB) and by spiking with authentic standards.
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Quantify the relative or absolute concentrations of metabolites based on the integral of their respective peaks relative to the internal standard. The presence of ¹³C- and D-labeled metabolites will be evident from the specific splitting patterns and chemical shifts in the spectra.
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Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways traced by D-Glucose-13C6,d7 and the general workflows for the experimental protocols described above.
Caption: Glycolysis Pathway Traced by Labeled Glucose.
Caption: Tricarboxylic Acid (TCA) Cycle.
Caption: Pentose Phosphate Pathway (PPP).
Caption: Experimental Workflow for Metabolic Flux Analysis.
Conclusion
D-Glucose-13C6,d7 is a powerful and versatile tool in the arsenal of researchers studying cellular metabolism. Its stable isotopic labels provide a safe and precise means to trace the fate of glucose through complex biochemical networks. The application of this tracer, in conjunction with advanced analytical techniques like mass spectrometry and NMR, enables the detailed quantification of metabolic fluxes, offering profound insights into the metabolic reprogramming that occurs in various physiological and pathological states. The methodologies and pathways outlined in this guide provide a solid foundation for the design and execution of robust and informative metabolic studies, ultimately contributing to the advancement of biomedical science and the development of novel therapeutic strategies.
